4,5-Diazafluorene

Overview

Description

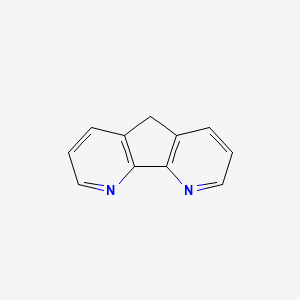

4,5-Diazafluorene (C₁₁H₈N₂) is a heterocyclic compound featuring a fused bicyclic structure with two nitrogen atoms at positions 4 and 5 of the fluorene skeleton. Its unique molecular architecture combines the π-conjugated system of fluorene with the chelating capability of diaza groups, enabling diverse applications in coordination chemistry, materials science, and medicinal chemistry . Key characteristics include:

- Electron-deficient nature: Facilitates coordination with transition metals (e.g., Fe, Cu, Ru) and participation in redox-active complexes .

- Reactive sites: The 3,6-positions undergo nucleophilic substitution, while the 9-position methylene unit allows functionalization for tailored derivatives .

- Optoelectronic properties: High electron affinity and tunable HOMO-LUMO gaps make it suitable for organic electronics and sensing .

Preparation Methods

4,5-Diazafluorene can be synthesized through a two-step modification from 1,10-phenanthroline. The first step involves an oxidative ring contraction of 1,10-phenanthroline using potassium permanganate in basic aqueous media, resulting in 4,5-diazafluoren-9-one. The second step is a Wolff-Kishner reduction of 4,5-diazafluoren-9-one with hydrazine monohydrate at high temperature . Industrial production methods often involve similar synthetic routes but may include optimizations for large-scale production.

Chemical Reactions Analysis

4,5-Diazafluorene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 4,5-diazafluoren-9-one.

Reduction: The Wolff-Kishner reduction converts 4,5-diazafluoren-9-one back to this compound.

Substitution: It can react with diamines, hydrazine, and other reagents to form heterocyclic ligands

Scientific Research Applications

Coordination Chemistry

4,5-Diazafluorene derivatives are known for their ambidentate nature, allowing them to coordinate with metals through multiple sites. This property enables the formation of various complex structures including:

- Coordination Polymers : DAF can form extensive networks through metal coordination, leading to materials with unique properties.

- Multimetallic Complexes : The ability to bind multiple metal centers enhances catalytic activity and stability.

- Macrocyclic Complexes : DAF derivatives can participate in the formation of large cyclic structures that are useful in drug delivery systems and molecular recognition processes.

The coordination behavior of DAF has been extensively studied, revealing its potential in synthesizing novel materials with tailored functionalities .

Catalysis

DAF derivatives serve as effective ligands in catalysis, particularly in reactions involving nitrene transfer and oxidation processes. Some notable applications include:

- C–H Bond Amination : DAF complexes facilitate the amination of C–H bonds through nitrene transfer mechanisms. This reaction is crucial for synthesizing amines from hydrocarbons .

- Oxidation Reactions : DAF-based catalysts have shown efficiency in oxidizing alcohols and other small molecules using environmentally benign oxidants like O2 or H2O2 .

Case Study: Nitrene Transfer Reactions

A study demonstrated that DAF complexes could efficiently mediate nitrene transfer reactions, producing aziridines from alkenes. The mechanism involved the formation of a reactive nitrene intermediate facilitated by the DAF ligand .

Photochemistry and Photophysics

DAF derivatives exhibit interesting photophysical properties that make them suitable for applications in photochemistry:

- Photosensitizers : Complexes of DAF with transition metals have been utilized as photosensitizers in solar energy conversion processes. These complexes can absorb light and transfer energy effectively, making them valuable in dye-sensitized solar cells .

- Fluorescent Probes : The photophysical characteristics of DAF allow it to be used as a fluorescent probe for biological imaging and sensing applications .

Bioinorganic Chemistry

In bioinorganic chemistry, DAF derivatives play a role as ligands for metal ions relevant to biological systems:

- Metal Chelation : DAF can chelate essential metal ions like copper and iron, which are crucial for various biological functions. This property is explored in designing drugs that target metal ion homeostasis .

- Anticancer Activity : Some studies suggest that DAF-containing compounds exhibit anticancer properties by interfering with metal-dependent enzymes .

Data Summary Table

| Application Area | Description | Key Findings |

|---|---|---|

| Coordination Chemistry | Formation of polymers, multimetallic complexes | Ambidentate nature allows diverse coordination |

| Catalysis | C–H bond amination, oxidation reactions | Efficient nitrene transfer reactions |

| Photochemistry | Photosensitizers for solar cells | Effective light absorption and energy transfer |

| Bioinorganic Chemistry | Metal chelation and anticancer activity | Potential in targeting metal ions in therapy |

Mechanism of Action

The mechanism by which 4,5-diazafluorene exerts its effects is primarily through its ability to act as a ligand, coordinating with metal ions to form complexes. These complexes can exhibit unique photophysical, redox, and catalytic properties . The molecular targets and pathways involved often depend on the specific metal ion and the nature of the complex formed.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

4,5-Diazafluorene shares structural motifs with 2,2'-bipyridine (bpy) and 1,10-phenanthroline (phen) but diverges due to its fluorene backbone:

Key Differences :

- The fluorene moiety introduces steric bulk and rigidity, reducing intermolecular quenching in OLEDs compared to bpy/phen derivatives .

- Enhanced π-backbone conjugation improves electron transport in polyimides and organic memory devices .

Catalytic Performance

This compound ligands outperform traditional ligands in specific reactions:

Mechanistic Insight : The electron-withdrawing nature of diazafluorene ligands promotes reductive elimination in Pd catalysis, enhancing efficiency .

Material Properties

Polyimides : this compound-containing polyimides exhibit superior thermal and solubility profiles:

Advantages: Non-coplanar pyridine rings disrupt chain packing, improving solubility while maintaining thermal stability .

Optical and Charge Transport

In organic transistor memory devices, this compound derivatives enable balanced charge trapping:

Advantage : Sp³-hybridized linkages isolate HOMO/LUMO, minimizing charge recombination .

Biological Activity

4,5-Diazafluorene is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer applications. This article reviews the biological activity of this compound and its derivatives, focusing on their synthesis, mechanisms of action, and efficacy against various cancer cell lines.

Overview of this compound

This compound is a nitrogen-containing heterocyclic compound that has been studied for its ability to interact with biological macromolecules such as DNA. Its derivatives have been synthesized to enhance their biological properties and selectivity towards cancer cells.

Synthesis and Derivatives

Recent studies have focused on synthesizing various derivatives of this compound to explore their anticancer potential. For instance, a study synthesized 19 novel derivatives that were evaluated for their antiproliferative activity against several cancer cell lines, including A549 (lung), AGS (gastric), HepG2 (liver), and MCF-7 (breast) cells. The compound 14c demonstrated the strongest activity with an IC50 value of 1.13 μM against A549 cells and a selectivity index (SI) of 7.01 compared to MRC-5 normal cells .

The mechanism by which this compound derivatives exert their anticancer effects involves targeting telomeric G-quadruplexes in DNA. These compounds showed strong binding affinity to G-quadruplex DNA structures with an association equilibrium constant of , indicating a preference for G-quadruplex over double-stranded DNA . Additionally, they inhibited telomerase activity in A549 cells, which is crucial for cancer cell proliferation.

In Vivo Studies

In vivo studies have further confirmed the anticancer efficacy of this compound derivatives. For example, the 9,9-dihexyl-4,5-diazafluorene exhibited significant antitumor activity in athymic nude mice models bearing Hep3B xenografts . This highlights the potential for these compounds not only in vitro but also in clinical settings.

Biological Activities Beyond Anticancer Effects

Beyond anticancer properties, this compound and its metal complexes have shown promise in other biological applications:

- DNA Binding and Cleavage : Studies indicate that metal complexes of this compound can effectively bind to and cleave DNA strands, suggesting potential applications in gene therapy and molecular biology .

- Antimicrobial Properties : Some derivatives have demonstrated antimicrobial activities against various pathogens, indicating versatility beyond anticancer applications .

Table: Summary of Biological Activities

| Compound | Cell Line | IC50 (μM) | Selectivity Index | Mechanism of Action |

|---|---|---|---|---|

| 14c (this compound Derivative) | A549 (Lung Cancer) | 1.13 | 7.01 | Binds G-quadruplex DNA |

| 9,9-Dihexyl-4,5-Diazafluorene | Hep3B (Liver Cancer) | Not reported | Not reported | Antitumor activity in xenograft models |

| Ruthenium Complex | Various | Not specified | Not specified | DNA binding and cleavage |

Q & A

Basic Research Questions

Q. What are the foundational synthetic routes for 4,5-diazafluorene (dafH) and its derivatives?

- This compound is synthesized via a two-step process starting from 1,10-phenanthroline. First, oxidative ring contraction with potassium permanganate in basic aqueous media yields 4,5-diazafluoren-9-one (dafo). Subsequent Wolff–Kishner reduction using hydrazine monohydrate at high temperatures (~200°C) removes the ketone group to produce dafH . Modifications at the C9 position (e.g., alkylation) are achieved via nucleophilic substitution or cross-coupling reactions, as demonstrated in the synthesis of 9,9-di(2-ethylhexyl)-dafH for dye-sensitized solar cells (DSSCs) .

Q. How does the coordination geometry of this compound ligands compare to 2,2′-bipyridine (bpy) in metal complexes?

- The methylene linker in dafH increases the N–N distance (2.82 Å vs. 2.63 Å in bpy), reducing orbital overlap with metal centers. This results in weaker ligand fields and distinct photophysical properties. For example, Re(I) complexes of dafH derivatives exhibit red-shifted emission compared to bpy analogs, making them suitable for green phosphorescent OLEDs .

Q. What experimental techniques are critical for characterizing this compound derivatives?

- Key methods include:

- Elemental analysis and NMR spectroscopy for purity and structural confirmation .

- X-ray crystallography to resolve polymorphism and π-stacking behavior, as seen in bis-diazafluorene arylenes .

- UV-Vis and fluorescence spectroscopy to study electronic transitions and aggregation-induced emission (AIE) properties .

Advanced Research Questions

Q. How can this compound derivatives be optimized for targeting telomeric G-quadruplex DNA in anticancer research?

- Derivatives with 1,3-disubstituted pyrazole or thioxothiazolidinone moieties (e.g., compound 14c ) show high binding affinity (Kₐ ~10⁷ M⁻¹) to G-quadruplex DNA, inhibiting telomerase activity in A549 lung cancer cells (IC₅₀ = 1.13 µM). Experimental validation involves:

- Surface plasmon resonance (SPR) or fluorescence titrations to quantify binding constants.

- Wound healing assays to assess metastasis suppression.

- Molecular docking to rationalize interaction modes with quadruplex grooves .

Q. What strategies mitigate self-quenching in Re(I)-4,5-diazafluorene complexes for OLED applications?

- Bulky substituents at the C9 position (e.g., 9,9-di(ethoxyphenyl)) reduce intermolecular interactions, suppressing concentration quenching. Non-doped OLEDs using [(L5)Re(CO)₃Br] achieve a peak luminance of 8,531 cd m⁻² and current efficiency of 16.8 cd A⁻¹. Performance is evaluated via:

- Electroluminescence spectra to confirm emission wavelengths.

- Current density–voltage–luminance (J–V–L) profiling .

Q. How do polymorphic forms of bis-diazafluorene arylenes influence optoelectronic properties?

- Polymorphs of 4,5-BDFMP exhibit distinct aggregation modes: H-aggregation in Form I reduces photoluminescence (PL) efficiency, while Form II shows enhanced PL quantum yield (10% in crystals). Techniques include:

- Differential scanning calorimetry (DSC) to identify phase transitions.

- Single-crystal X-ray diffraction to correlate packing with emissive behavior .

Q. What mechanistic insights explain the redox behavior of ytterbium complexes with this compound?

- Reaction of [(C₅Me₅)₂Yb(OEt₂)] with dafH produces a green intermediate [(C₅Me₅)₂Yb(N₂C₁₁H₈)], which undergoes H-abstraction to form a trivalent Yb(III) complex. Kinetic studies reveal dimeric intermediates during hydrogen transfer, validated by EPR spectroscopy and stopped-flow kinetics .

Q. How do trifluoromethyl groups affect the crystallography of this compound derivatives?

- Trifluoromethyl substituents disrupt π-stacking due to steric hindrance and fluorine-mediated short contacts (F⋯O = 2.80–2.95 Å), as observed in DSC studies showing dual melting transitions (477.4 K and 506.5 K). Disorder in crystal structures is analyzed via occupancy refinement in X-ray datasets .

Q. Methodological Considerations

Q. What protocols ensure reproducibility in synthesizing 9,9-disubstituted this compound ligands?

- Use anhydrous conditions and inert gas (Ar) during alkylation reactions to prevent oxidation. Purification via column chromatography (ethyl acetate/hexane gradients) and characterization by high-resolution mass spectrometry (HRMS) are critical .

Q. How can researchers resolve contradictions in reported photophysical data for diazafluorene-based emitters?

- Standardize measurement conditions (e.g., solvent polarity, concentration) to isolate solvent effects. Compare time-resolved PL decay profiles to differentiate intrinsic emission from excimer formation .

Q. What computational methods support the design of this compound-based G-quadruplex binders?

- Density functional theory (DFT) optimizes ligand-DNA interaction geometries, while molecular dynamics (MD) simulations predict binding stability. Pair with isothermal titration calorimetry (ITC) to validate thermodynamic parameters .

Q. Data Contradictions and Resolution

Q. Why do some studies report conflicting catalytic activities for this compound-metal complexes?

- Variations in metal oxidation states (e.g., Ru(II) vs. Re(I)) and ligand substituents alter electronic structures. Systematic cyclic voltammetry and EPR studies are recommended to correlate redox potentials with catalytic efficiency .

Q. How does the choice of counterion impact the biological activity of this compound derivatives?

Properties

IUPAC Name |

3,13-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2/c1-3-8-7-9-4-2-6-13-11(9)10(8)12-5-1/h1-6H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLRBBYWLBNWYGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C3=C1C=CC=N3)N=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.